molecular formula C16H22O11 B13393774 Desacetyl asperulosidic acid

Desacetyl asperulosidic acid

Cat. No.: B13393774
M. Wt: 390.34 g/mol
InChI Key: ZVXWFPTVHBWJOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Scandoside is an iridoid glycoside compound isolated from various plant species, including Hedyotis diffusa. It has garnered significant attention due to its potent anti-inflammatory properties. The compound is known for its ability to inhibit the production of pro-inflammatory cytokines and mediators, making it a promising candidate for therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Scandoside can be synthesized through various chemical routes. One common method involves the extraction of the compound from plant sources, followed by purification using high-performance liquid chromatography (HPLC). The crude extract is subjected to HPLC to obtain pure scandoside .

Industrial Production Methods

In an industrial setting, scandoside is typically extracted from plants like Hedyotis diffusa. The extraction process involves solvent extraction, followed by purification steps such as crystallization and chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Scandoside undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of scandoside can yield different oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Scandoside has a wide range of scientific research applications, including:

    Chemistry: Used as a reference compound in analytical chemistry for the study of iridoid glycosides.

    Biology: Investigated for its role in modulating biological pathways and cellular processes.

    Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-microbial properties.

    Industry: Utilized in the development of natural health products and supplements

Mechanism of Action

Scandoside exerts its effects primarily through the inhibition of nuclear transcription factor kappa-B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. By suppressing these pathways, scandoside reduces the production of pro-inflammatory cytokines such as nitric oxide, prostaglandin E₂, tumor necrosis factor-α, and interleukin-6. The compound also inhibits the expression of inducible nitric oxide synthase and cyclooxygenase-2 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Scandoside

Scandoside is unique due to its specific binding abilities to cyclooxygenase-2, inducible nitric oxide synthase, and inhibitor of nuclear transcription factor kappa-B. This unique binding profile contributes to its potent anti-inflammatory effects, making it a valuable compound for therapeutic applications .

Properties

IUPAC Name

5-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O11/c17-2-5-1-7(19)10-6(14(23)24)4-25-15(9(5)10)27-16-13(22)12(21)11(20)8(3-18)26-16/h1,4,7-13,15-22H,2-3H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXWFPTVHBWJOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2C(C1O)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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